molecular formula C19H16N2O5 B2962284 2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate CAS No. 885886-38-4

2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

Cat. No.: B2962284
CAS No.: 885886-38-4
M. Wt: 352.346
InChI Key: BWIHSBOCRRHIMI-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is an ester derivative of tryptophan, characterized by a 3-nitrophenyl ketone group linked to an indole-containing propanoate backbone. The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c22-18(13-4-3-5-15(10-13)21(24)25)12-26-19(23)9-8-14-11-20-17-7-2-1-6-16(14)17/h1-7,10-11,20H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIHSBOCRRHIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nitrophenyl and indole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved often include signal transduction mechanisms that lead to the desired biological outcomes .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Physical Properties CAS Number Reference ID
2-(3-Nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate 3-Nitrophenyl Not reported Hypothesized solid (based on analogs) Not available N/A
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate 2,4-Dichlorophenyl 375.04 Solid (exact state unspecified) 722469-61-6
[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate 4-Methylpiperidinyl Not reported Not reported 851792-46-6
Methyl 3-(1H-indol-3-yl)propanoate Methyl ester ~193 (estimated) Likely liquid/oil (simpler ester) 58665-00-2
Ethyl (S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate (3j) Cyclohexenyl amino group 334.39 Yellow oil Not provided

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The nitro group in the target compound enhances polarity compared to chlorophenyl (moderate electron-withdrawing) or alkylpiperidinyl (electron-donating) substituents. This likely increases melting points and reduces solubility in non-polar solvents .
  • Steric effects: Bulky groups like morpholinylsulfonylanilino (CAS 733788-96-0) may hinder crystallization, resulting in oils or amorphous solids, whereas simpler esters (e.g., methyl) are liquids .

Spectral Data and Structural Confirmation

  • 13C NMR Shifts :
    • The indole C3 carbon typically resonates at δ~110–112 ppm across analogs .
    • Nitro groups deshield adjacent carbons, e.g., the 3-nitrophenyl carbonyl carbon may appear at δ~190–195 ppm (cf. δ192.7 for a phthalimide analog in ).
  • IR Spectroscopy :
    • Strong carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for ester and ketone groups .
    • Nitro group vibrations (asymmetric/symmetric) at ~1520 and 1350 cm⁻¹ .

Biological Activity

The compound 2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a notable derivative in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O4C_{16}H_{14}N_{2}O_{4}, with a molecular weight of approximately 298.30 g/mol . The structure features a nitrophenyl group and an indole moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with nitro-substituted carbonyl compounds. The synthetic route can be summarized as follows:

  • Reagents : Indole, 3-nitrobenzaldehyde, and appropriate catalysts.
  • Conditions : Reflux in an organic solvent such as ethanol or methanol.
  • Purification : Crystallization or chromatography to obtain pure product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicate strong activity:

StrainMIC (μg/mL)
Staphylococcus aureus1
Escherichia coli5
Methicillin-resistant Staphylococcus aureus (MRSA)0.5

These results suggest that the compound could be a promising candidate for treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported the following IC50 values:

Cell LineIC50 (μM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The mechanism appears to involve apoptosis induction through the activation of caspases and disruption of mitochondrial membrane potential.

The biological activity is attributed to several mechanisms:

  • Inhibition of DNA synthesis : The compound may interfere with nucleic acid metabolism.
  • Membrane disruption : It potentially alters membrane integrity, leading to cell lysis.
  • Apoptotic pathways : Activation of intrinsic apoptotic pathways has been observed in cancer cells.

Case Studies

A recent investigation into the pharmacological profile of this compound revealed significant anti-inflammatory properties alongside its antimicrobial and anticancer activities. The study utilized animal models to assess its efficacy in reducing inflammation markers such as TNF-alpha and IL-6.

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